molecular formula C12H20O2 B14393883 2-(2-Oxopentyl)cycloheptan-1-one CAS No. 89506-36-5

2-(2-Oxopentyl)cycloheptan-1-one

Katalognummer: B14393883
CAS-Nummer: 89506-36-5
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: WBSGYIZISVVYAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Oxopentyl)cycloheptan-1-one is an organic compound with a unique structure that includes a cycloheptanone ring substituted with a 2-oxopentyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopentyl)cycloheptan-1-one can be achieved through several methods. One common approach involves the reaction of cycloheptanone with a suitable 2-oxopentyl precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Oxopentyl)cycloheptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted cycloheptanones, alcohols, and carboxylic acids, depending on the type of reaction and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(2-Oxopentyl)cycloheptan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Oxopentyl)cycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include metabolic processes and signal transduction mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(2-Oxopentyl)cycloheptan-1-one include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

89506-36-5

Molekularformel

C12H20O2

Molekulargewicht

196.29 g/mol

IUPAC-Name

2-(2-oxopentyl)cycloheptan-1-one

InChI

InChI=1S/C12H20O2/c1-2-6-11(13)9-10-7-4-3-5-8-12(10)14/h10H,2-9H2,1H3

InChI-Schlüssel

WBSGYIZISVVYAK-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)CC1CCCCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.